molecular formula C7H6N2OS2 B2364871 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol CAS No. 1152542-90-9

5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B2364871
CAS No.: 1152542-90-9
M. Wt: 198.26
InChI Key: DUKHEHAKISALTO-UHFFFAOYSA-N
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Description

5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol: is a heterocyclic compound that contains both thiophene and oxadiazole rings Thiophene is a five-membered ring containing sulfur, while oxadiazole is a five-membered ring containing oxygen and nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate oxidizing agent.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol can be oxidized to form disulfides.

    Reduction: The oxadiazole ring can undergo reduction under specific conditions.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products:

    Oxidation: Disulfides.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry: 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: This compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Industry: In material science, this compound is explored for its potential use in organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol in biological systems involves its interaction with cellular targets, leading to disruption of cellular processes. The thiol group can form disulfide bonds with proteins, affecting their function. The oxadiazole ring can interact with nucleic acids, potentially leading to anticancer effects.

Comparison with Similar Compounds

Uniqueness: 5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both thiophene and oxadiazole rings, which confer distinct electronic properties and reactivity. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-(thiophen-2-ylmethyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS2/c11-7-9-8-6(10-7)4-5-2-1-3-12-5/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKHEHAKISALTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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